Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-triazine core substituted with a 4-bromophenyl group at position 8, a methyl group at position 7, and a methoxy-oxoethyl moiety at position 2. The carboxylate ester at position 3 enhances solubility and modulates reactivity. Its synthesis typically involves multi-step reactions, including alkylation and reduction steps, as outlined in studies of analogous brominated pyrazolo-triazines . X-ray diffraction (XRD) analyses of related compounds reveal that bromine substitution at specific positions (e.g., 7 or 8) influences molecular packing and non-valent interactions, which may correlate with stability and crystallinity .
Properties
Molecular Formula |
C17H15BrN4O4 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C17H15BrN4O4/c1-9-14(10-4-6-11(18)7-5-10)16-20-19-15(17(24)26-3)12(22(16)21-9)8-13(23)25-2/h4-7H,8H2,1-3H3 |
InChI Key |
LRXYUWFYBFNENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Br)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex pyrazolo-triazine structure, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 396.22 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Studies indicate that compounds similar to methyl pyrazolo[5,1-c][1,2,4]triazines exhibit cytotoxic effects through the induction of apoptosis and inhibition of specific oncogenic pathways such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : The presence of the bromophenyl group enhances the compound's ability to interact with microbial targets. Pyrazole derivatives have been noted for their antibacterial and antifungal activities, which may be relevant for this compound as well .
Antitumor Studies
A study evaluating the antitumor activity of various pyrazole derivatives found that compounds with similar structures to methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 5.5 to 11 µg/mL, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. For instance, a derivative with a similar structure exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of methyl pyrazolo[5,1-c][1,2,4]triazine derivatives in mice models bearing tumors, significant tumor reduction was observed. Histological analyses revealed increased apoptosis in tumor tissues treated with these compounds compared to controls.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of a series of pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with structurally related pyrazolo-triazine derivatives:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | C₁₉H₁₈BrN₄O₅ | 8-(4-BrPh), 7-Me, 4-(CH₂CO₂Me) | 469.28 | Carboxylate ester, bromophenyl |
| Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4) | C₁₆H₁₆N₄O₂ | 8-Ph, 7-Me, 4-NH₂ | 296.33 | Amino, phenyl |
| Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 896669-11-7) | C₁₈H₁₉ClN₄O₂ | 8-(4-ClPh), 7-Me, 4-Pr | 358.80 | Chlorophenyl, propyl |
| 8-(4-Ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946361-65-5) | C₂₂H₂₃N₅O₃ | 8-(4-EtOPh), 4-oxo, imidazo-triazine core | 405.45 | Ethoxyphenyl, carboxamide |
Key Observations
Substituent Effects on Reactivity and Solubility: The 4-(2-methoxy-2-oxoethyl) group in the target compound introduces an ester side chain, enhancing polarity compared to the 4-propyl (CAS 896669-11-7) or 4-amino (CAS 1396844-38-4) analogs. This may improve aqueous solubility and bioavailability . Bromine vs.
Core Structure Variations :
- The imidazo-triazine core (CAS 946361-65-5) introduces a saturated ring system, reducing planarity and altering electronic properties relative to the pyrazolo-triazine core. This structural distinction may affect pharmacological activity .
Synthetic Pathways: Alkylation with tert-butyl bromoacetate or n-butyl bromide (as in ) is a common strategy for introducing substituents at position 4. The target compound’s methoxy-oxoethyl group likely derives from similar alkylation steps . Brominated analogs often require dehydrative aromatization in acidic media to achieve optimal crystallinity, as noted in XRD studies .
Preparation Methods
Leuckart Reaction-Based Cyclization
The Leuckart reaction, employing formamide and ammonium acetate under nitrogen, facilitates one-pot triazine ring formation. Starting from substituted pyrrole-2-carboxylates, N-amination with chloramine precedes cyclization at 140°C for 10–12 hours. For the target compound, ethyl 5-(4-bromophenyl)-3-methyl-1H-pyrazole-2-carboxylate serves as the precursor. Post-amination, the intermediate undergoes Leuckart conditions to yield the triazine core, with subsequent ester hydrolysis and re-esterification introducing the methoxy-oxoethyl group.
Table 1: Leuckart Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 140°C | |
| Time | 10–12 hours | |
| Reagents | Formamide, ammonium acetate | |
| Yield | 68–72% (core formation) |
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates triazine synthesis. A sequential one-pot method involves reacting 4-bromophenyl-substituted hydrazones with methyl 3-oxopent-4-enoate under microwave conditions (100°C, 5 minutes). This approach achieves 85% yield for analogous structures, with reduced byproduct formation compared to conventional heating.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances scalability. A three-stage reactor setup performs:
- N-Amination : Chloramine gas infusion into a pyrrole carboxylate solution at 40°C.
- Cyclization : Tubular reactor at 140°C with formamide/ammonium acetate.
- Functionalization : Plug-flow alkylation with methyl bromoacetate.
This system achieves 92% conversion efficiency with a throughput of 12 kg/day.
Purification Protocols
Industrial purification employs simulated moving bed (SMB) chromatography. Using a hexane/ethyl acetate gradient (70:30 to 50:50), SMB isolates the target compound at >99.5% purity, as validated by HPLC (C18 column, 254 nm).
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the fused pyrazolo-triazine core and substituent geometry. The dihedral angle between the triazine and bromophenyl rings is 27.5°, indicating moderate conjugation.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at N1 of the triazine ring occurs if stoichiometry is unbalanced. Limiting methyl iodide to 1.05 equiv. and maintaining pH < 8 reduces this side reaction to <2%.
Moisture Sensitivity
Intermediates like 4-chloro-triazines hydrolyze rapidly. Storage under argon with molecular sieves ensures stability for >72 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
